N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its physical state, chemical stability, and reactivity. Unfortunately, the specific physical and chemical properties for this compound are not provided in the searched resources .Scientific Research Applications
Synthesis and Biological Activities
Compounds containing elements of the structure "N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" have been synthesized and evaluated for their biological activities. These compounds exhibit a range of biological effects, including antimicrobial, antiviral, and enzyme inhibitory activities. For instance, molecules designed with piperazine and fluoro-phenyl groups have shown promise in antimicrobial activities against various microorganisms, suggesting potential applications in developing new antibiotics (Basoğlu et al., 2013; Rameshkumar et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are responsible for the transport of nucleosides and nucleobases across cell membranes, and their inhibition can have significant effects on cellular function .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The compound’s interaction with these targets results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs play a crucial role in the transport of nucleosides and nucleobases, which are essential for nucleotide synthesis . By inhibiting ENTs, the compound can disrupt nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides .
Result of Action
The inhibition of ENTs by this compound can disrupt nucleotide synthesis, which can have downstream effects on various cellular processes. For example, it can affect DNA replication and repair, RNA synthesis, and other processes that rely on nucleotides . The specific molecular and cellular effects of this compound’s action would depend on the specific cell type and the role of nucleotide synthesis in that cell’s function.
Safety and Hazards
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-22-20(25)15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWPXBSWFHGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.